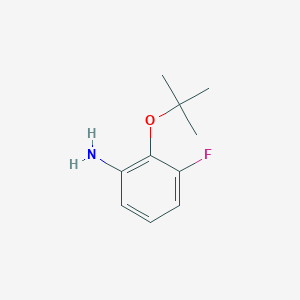
2-(tert-Butoxy)-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)-3-fluoroaniline is an organic compound that features a tert-butoxy group and a fluorine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-3-fluoroaniline typically involves the introduction of the tert-butoxy group and the fluorine atom onto an aniline ring. One common method involves the reaction of 3-fluoroaniline with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and scalable synthesis by continuously mixing the reactants under controlled conditions. This method is more sustainable and versatile compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The tert-butoxy and fluoro groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(tert-Butoxy)-3-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)-3-fluoroaniline involves its interaction with specific molecular targets. The tert-butoxy group and the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butoxy-6-chloropyridine
- tert-Butyl Ethers of Renewable Diols
- 1-tert-Butoxypropan-2-ol
Uniqueness
2-(tert-Butoxy)-3-fluoroaniline is unique due to the presence of both the tert-butoxy group and the fluorine atom on the aniline ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-fluoro-2-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C10H14FNO/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,12H2,1-3H3 |
InChI Key |
RDAQTSMJFSMWMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propan-1-ol](/img/structure/B13276334.png)
![3-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13276339.png)
![5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile](/img/structure/B13276362.png)
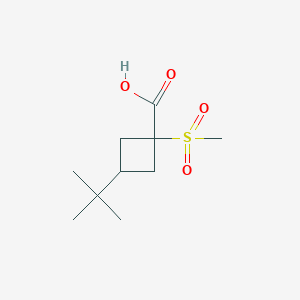
amine](/img/structure/B13276379.png)

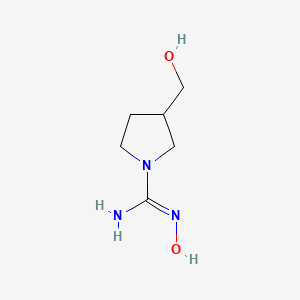
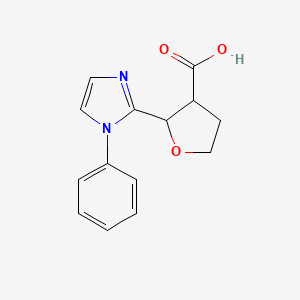
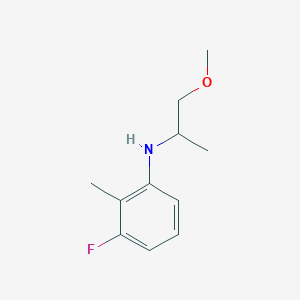
![2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13276397.png)

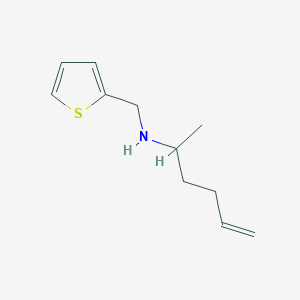
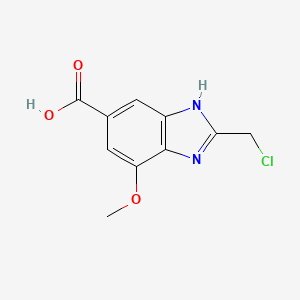
![N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride](/img/structure/B13276429.png)
